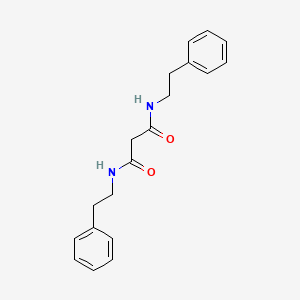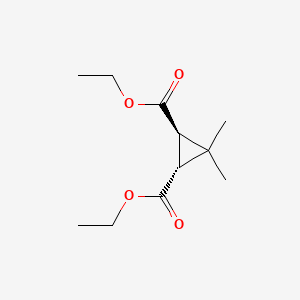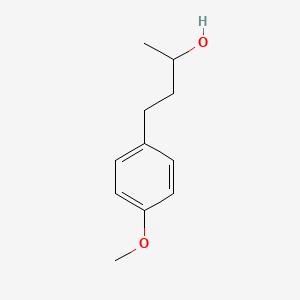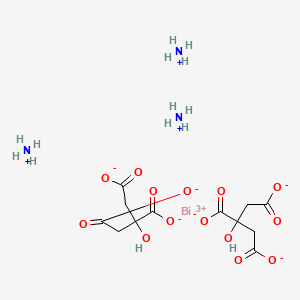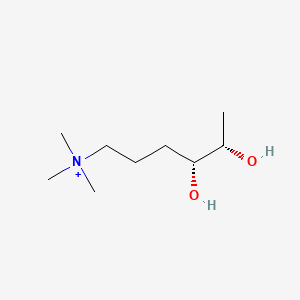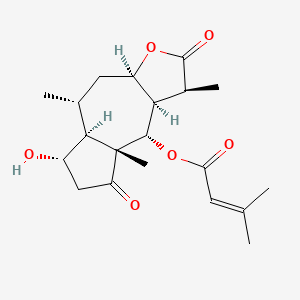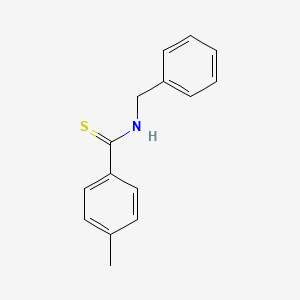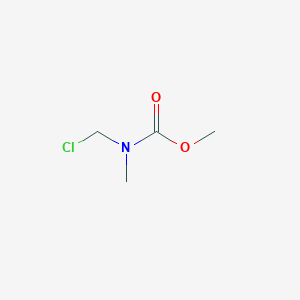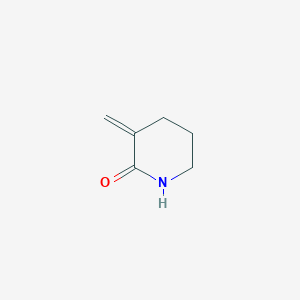![molecular formula C16H16N2O3 B3056019 Benzyl N-[(phenylcarbamoyl)methyl]carbamate CAS No. 6833-09-6](/img/structure/B3056019.png)
Benzyl N-[(phenylcarbamoyl)methyl]carbamate
Vue d'ensemble
Description
“Benzyl N-[(phenylcarbamoyl)methyl]carbamate” is a chemical compound . It is also known as a carbamate compound . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .
Synthesis Analysis
The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis
The linear formula of “this compound” is C16H16N2O3 .Chemical Reactions Analysis
The reaction for synthesis of N-(phenylcarbamoyl)benzamide using aniline and methyl benzoylcarbamate as reactants has been investigated . The reaction between aliphatic/aromatic amine with phenyl benzoylcarbamate is thermodynamically more favorable, while a reaction between phenyl/methyl benzoylcarbamates with methylamine is more preferred .Applications De Recherche Scientifique
Stabilization of Polyurethane
In the context of polyurethane thermal degradation, the replacement of the labile hydrogen of the carbamate group with an alkyl group, such as in benzyl N-[(phenylcarbamoyl)methyl]carbamate, has been shown to prevent back-dissociation and color development. This modification leads to enhanced stability of polyurethane under thermal conditions, indicating the potential of this compound derivatives in the development of more durable polyurethane materials (Beachell & Son, 1964).
Mechanochemical Synthesis of Carbamates
The use of 1,1′-Carbonyldiimidazole (CDI) for the mechanochemical synthesis of carbamates, including this compound derivatives, represents an eco-friendly and sustainable method. This approach enhances the reactivity of both alcohol and carbamoyl-imidazole intermediate under mild conditions without the need for activation, showcasing a green chemistry pathway for carbamate synthesis (Lanzillotto et al., 2015).
Synthesis of Phenyl Carbamates
The synthesis of phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives through the reaction of benzyl carbamate with aromatic aldehyde and dichlorophenylphosphine offers a route to phosphinopeptide derivatives. This method underlines the utility of this compound in peptide synthesis, contributing to advancements in peptide-based therapeutics and materials science (Dai & Chen, 1997).
Mécanisme D'action
Propriétés
IUPAC Name |
benzyl N-(2-anilino-2-oxoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAVWMDKVMBVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401663 | |
| Record name | Benzyl N-[(phenylcarbamoyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6833-09-6 | |
| Record name | Benzyl N-[(phenylcarbamoyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)
